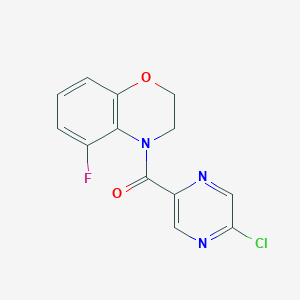
4-(5-chloropyrazine-2-carbonyl)-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Chloropyrazine-2-carbonyl)-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzoxazine ring fused with a pyrazine moiety, which is further substituted with chlorine and fluorine atoms, enhancing its reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloropyrazine-2-carbonyl)-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves multiple steps:
Formation of 5-chloropyrazine-2-carbonyl chloride: This intermediate is synthesized by reacting 5-chloropyrazine-2-carboxylic acid with thionyl chloride under reflux conditions.
Cyclization to form the benzoxazine ring: The 5-chloropyrazine-2-carbonyl chloride is then reacted with 5-fluoro-2-aminophenol in the presence of a base such as triethylamine in an organic solvent like acetone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield.
化学反应分析
Types of Reactions
4-(5-Chloropyrazine-2-carbonyl)-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyrazine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The carbonyl group can undergo hydrolysis to form carboxylic acids or amides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted pyrazines: Resulting from nucleophilic substitution reactions.
Carboxylic acids and amides: From hydrolysis reactions.
Oxidized or reduced derivatives: Depending on the specific oxidizing or reducing conditions used.
科学研究应用
Chemistry
In chemistry, 4-(5-chloropyrazine-2-carbonyl)-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medical research, this compound has shown promise due to its potential antimicrobial and anticancer properties. Studies have indicated that derivatives of this compound can inhibit the growth of certain bacterial strains and cancer cells .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity
作用机制
The mechanism of action of 4-(5-chloropyrazine-2-carbonyl)-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to stem from its ability to inhibit bacterial enzymes involved in cell wall synthesis. In cancer research, it may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
5-Chloropyrazine-2-carboxamide: Shares the pyrazine core but lacks the benzoxazine ring.
5-Fluoro-2-aminophenol: Contains the fluorine and amino groups but lacks the pyrazine moiety.
Benzoxazine derivatives: Various compounds with the benzoxazine ring but different substituents.
Uniqueness
4-(5-Chloropyrazine-2-carbonyl)-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its potential for diverse applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
(5-chloropyrazin-2-yl)-(5-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O2/c14-11-7-16-9(6-17-11)13(19)18-4-5-20-10-3-1-2-8(15)12(10)18/h1-3,6-7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJMZJRCQQLNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1C(=O)C3=CN=C(C=N3)Cl)C(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
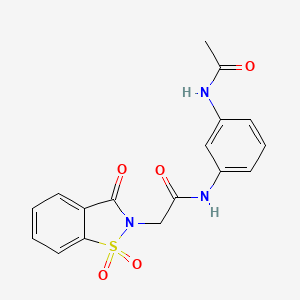
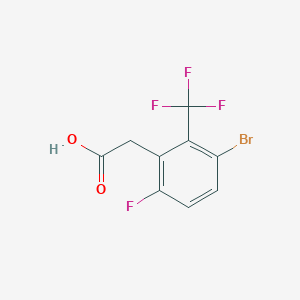
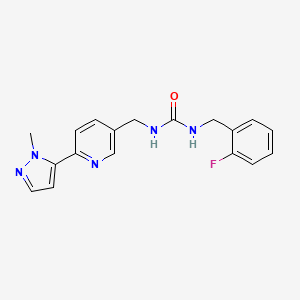
![1-[1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2833453.png)
![N'-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2833459.png)
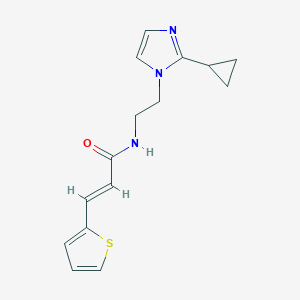
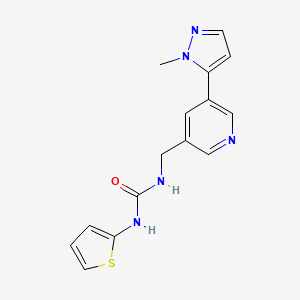
![methyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2833464.png)
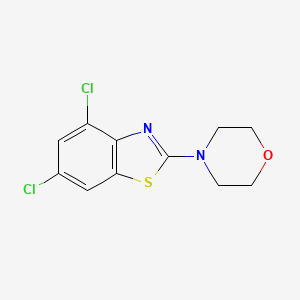
![N-[2-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2833468.png)

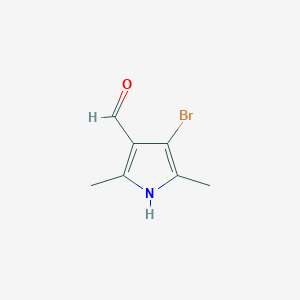
![4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2833472.png)
![5-{[(3-fluoro-4-methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2833473.png)
